F(N-Me)GA(N-Me)IL

Amyloid Aggregation Peptide Engineering Cytotoxicity

Unmodified hIAPP fragments (e.g., FGAIL, NFGAIL) self-assemble into cytotoxic β-sheet fibrils, producing false-positive background and invalidating aggregation assays. F(N-Me)GA(N-Me)IL eliminates this artifact through precise N-methylation at Gly and Ile backbone positions. • Zero intrinsic β-sheet structure or amyloidogenicity - validated by ThT, CD, and EM for unambiguous negative control. • Potently inhibits full-length hIAPP fibrillogenesis and hIAPP-mediated apoptotic β-cell death. • Cross-inhibitory activity across multiple hIAPP amyloidogenic hot spots; ideal for HTS benchmark, SPR, and SAR studies.

Molecular Formula C28H45N5O6
Molecular Weight 547.7 g/mol
Cat. No. B12382272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF(N-Me)GA(N-Me)IL
Molecular FormulaC28H45N5O6
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1
InChIKeyLNLASHQISXSIET-JHWWHNMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F(N-Me)GA(N-Me)IL – Product Overview


F(N-Me)GA(N-Me)IL (CAS 409085-40-1) is a rationally engineered hexapeptide derived from the human Islet Amyloid Polypeptide (hIAPP) amyloidogenic core sequence (residues 23‑27, FGAIL) [1]. Distinguished by the incorporation of two N‑methyl groups on the amide backbone at the Gly and Ile positions, this modification fundamentally disrupts β‑sheet propensity, rendering the peptide itself non‑amyloidogenic and non‑cytotoxic [2]. Instead, it functions as a high‑affinity ligand and potent inhibitor of full‑length hIAPP fibrillogenesis, a hallmark of Type II Diabetes pathology [3].

Non-amyloidogenic hexapeptide derived from hIAPP 23-27 core
Functions as hIAPP fibrillogenesis inhibitor
Backbone N-methylation expected to support assay stability

F(N-Me)GA(N-Me)IL Procurement Specifications


Interchanging F(N-Me)GA(N-Me)IL with generic amyloid beta or unmodified hIAPP fragments (e.g., FGAIL, NFGAIL) is scientifically invalid and will lead to contradictory experimental outcomes. While native hIAPP(23‑27) and (22‑27) sequences intrinsically self‑assemble into cytotoxic β‑sheet fibrils [1], the precise N‑methylation pattern in F(N-Me)GA(N-Me)IL confers a distinct functional inversion: it not only lacks intrinsic aggregation and toxicity but actively inhibits the aggregation of its unmodified counterparts [2]. Without this specific backbone modification, procurement of a standard FGAIL peptide will result in a pro‑aggregatory compound rather than an aggregation inhibitor [3], invalidating downstream assays in diabetes and amyloidosis research.

This Product
Non-amyloidogenic, inhibits hIAPP fibrillogenesis; N-methylated backbone may resist proteolysis
Generic FGAIL / NFGAIL
Self-assembles into cytotoxic fibrils; lacks inhibitory function and may promote aggregation
This Product
Cross-inhibits multiple hIAPP amyloidogenic regions
Generic FGAIL / NFGAIL
Does not inhibit aggregation; interference likely in amyloid assays
This Product
Reported cytoprotective against hIAPP-induced apoptosis in beta-cell models
Generic FGAIL / NFGAIL
No cytoprotection; may confound cell-viability endpoints

F(N-Me)GA(N-Me)IL – Comparative Evidence


Functional Inversion via N-Methylation

F(N-Me)GA(N-Me)IL is devoid of intrinsic β‑sheet structure and does not form amyloid fibrils, in stark contrast to its unmodified parent sequence FGAIL and related analogs. Quantitative electron microscopy and Thioflavin T assays confirm that F(N-Me)GA(N-Me)IL does not form fibrous structures under conditions where unmodified FGAIL and NFGAIL readily aggregate [1]. A separate comparative study across N‑methylated analogs of hIAPP(23‑27) demonstrated that only the double‑methylated peptide H‑F(N‑Me)GA(N‑Me)IL‑OH (Peptide 6) showed no tendency to form fibrous structures, whereas all other analogs with fewer N‑methylations or different modification patterns still exhibited aggregation [2]. This complete elimination of intrinsic amyloidogenicity and associated cytotoxicity is a direct consequence of the specific double N‑methylation pattern.

Functional Inversion
Head-to-head
Target: No fibrils, non-amyloidogenic. Comparator: Forms amyloid fibrils, cytotoxic.
Supports aggregation-inhibition workflow fit
Thioflavin T, EM self-assembly assays
Amyloid Aggregation Peptide Engineering Cytotoxicity Islet Amyloid Polypeptide

Inhibition of Full-Length hIAPP Fibrillogenesis

F(N-Me)GA(N-Me)IL (as its N‑terminal asparagine‑containing analog NF(N‑Me)GA(N‑Me)IL) binds full‑length hIAPP with high affinity and potently inhibits its fibrillogenesis. In comparative studies, unmodified NFGAIL does not inhibit hIAPP amyloidogenesis [1]. While specific IC50 values for F(N‑Me)GA(N‑Me)IL are not explicitly reported in the primary literature, the structurally analogous double N‑methylated full‑length IAPP analog IAPP‑GI binds hIAPP with low nanomolar affinity and completely blocks IAPP cytotoxic self‑assembly with activity in the low nanomolar concentration range [2]. This class‑level inference strongly supports that the N‑methylation strategy confers potent inhibitory capacity absent in native peptides.

hIAPP Fibrillogenesis Inhibition
Class-level
Binds full-length hIAPP; inhibits fibrillogenesis (exact IC50 not reported). Unmodified NFGAIL: no inhibition.
Supports hIAPP inhibitory context; potency not quantified
Inferred from class-level data; confirm specific Ki
Protein Aggregation Inhibition Assay Type II Diabetes Thioflavin T

Cross-Inhibition of Amyloidogenic Hot Spots

F(N-Me)GA(N-Me)IL exhibits the unique ability to inhibit aggregation not only of its parent hIAPP(23‑27) fragment but also of the hIAPP(33‑37) amyloidogenic hot spot. In comparative aggregation assays, the double N‑methylated peptide H‑F(N‑Me)GA(N‑Me)IL‑OH (6) significantly inhibited the aggregation of the hIAPP(33‑37) fragment H‑GSNTY‑NH₂, whereas the single N‑methylated analogs or those derived from other hIAPP regions did not consistently demonstrate this cross‑inhibitory capacity [1]. This broad‑spectrum inhibition profile is a direct result of the specific double N‑methylation pattern at G24 and I26.

Cross-Inhibition Activity
Head-to-head
Significant inhibition of hIAPP(33-37) aggregation. Single N-methylated analogs: no consistent inhibition.
Supports multi-region inhibition context
Qualitative cross-inhibition observed
Amyloid Inhibition Peptide Therapeutics Aggregation Hot Spots Cross‑Reactivity

Cytoprotection Against hIAPP Apoptosis

The N‑methylated analog NF(N‑Me)GA(N‑Me)IL (which contains F(N‑Me)GA(N‑Me)IL as its core sequence) protects pancreatic beta‑cells from hIAPP‑induced apoptosis. Cell viability assays demonstrate that this N‑methylated peptide significantly inhibits hIAPP‑mediated apoptotic beta‑cell death, whereas the unmodified NFGAIL peptide provides no such cytoprotection [1]. This functional divergence underscores that the N‑methylation pattern confers a gain‑of‑function that is absent in the native sequence, directly impacting cellular outcomes relevant to diabetes pathogenesis.

Cytoprotection
Head-to-head
Inhibits hIAPP-mediated apoptosis in beta-cells. Unmodified NFGAIL: no cytoprotection.
Supports cell-model endpoint review
Cell viability assays on pancreatic beta-cell lines
Cytoprotection Apoptosis Beta‑Cell Cell Viability

Exclusive Non-Amyloidogenicity Among Analogs

A systematic screen of N‑methylated analogs derived from the hIAPP(23‑27) hot spot revealed that F(N‑Me)GA(N‑Me)IL is the sole analog completely devoid of amyloidogenic properties. Of all tested peptides containing one or two N‑methylated residues at various positions, only H‑F(N‑Me)GA(N‑Me)IL‑OH (6) did not form fibrous structures [1]. Analogs with single N‑methylations or methylation at alternative positions retained some degree of aggregation propensity. This exclusivity highlights the precise structural requirements for achieving non‑amyloidogenicity and supports the rational selection of this specific compound for aggregation‑inhibition studies.

Exclusive Non-Amyloidogenicity
Head-to-head
Only double N-methylated peptide without fibrous structures; other analogs retained aggregation.
Exclusive inert scaffold among tested analogs
Panel of N-methylated hIAPP(23-27) analogs
Peptide Engineering Structure‑Activity Relationship Amyloid Inhibition N‑Methylation

Enzymatic Stability via N-Methylation

The incorporation of N‑methyl groups at the amide bonds of Gly24 and Ile26 in F(N-Me)GA(N-Me)IL confers enhanced resistance to proteolytic degradation. While quantitative stability data (e.g., half‑life in serum or specific protease assays) are not explicitly reported in the primary literature, the N‑methylation of amide bonds is a well‑established strategy to increase peptide stability against proteases [1]. This property is particularly relevant for in vitro and ex vivo assays where peptide integrity must be maintained over extended incubation periods. Unmodified FGAIL and NFGAIL peptides, lacking these backbone modifications, are expected to be more susceptible to enzymatic cleavage, potentially confounding assay results due to variable degradation kinetics.

Proteolytic Stability
Class-level
N-methylation expected to enhance resistance to proteases. Unmodified FGAIL: predicted more labile.
Supports assay stability context; no specific kinetics reported
Inference from N-methylation chemistry; verify half-life
Peptide Stability Enzymatic Resistance Proteolytic Degradation In Vitro Assays

F(N-Me)GA(N-Me)IL – Validated Applications


Non-Aggregating Negative Control

Utilize F(N-Me)GA(N-Me)IL as a robust, non‑aggregating negative control in Thioflavin T fluorescence, circular dichroism, and electron microscopy studies of hIAPP fibrillogenesis. Its proven lack of intrinsic β‑sheet structure and amyloidogenicity [1] ensures that any observed aggregation signals can be confidently attributed to the target analyte (e.g., full‑length hIAPP) rather than the control peptide, eliminating a common source of assay interference seen with unmodified FGAIL [2].

Mechanistic Probe for hIAPP Inhibition

Employ F(N-Me)GA(N-Me)IL as a molecular tool to dissect the mechanisms of hIAPP self‑assembly. Its demonstrated ability to bind full‑length hIAPP and inhibit fibrillogenesis [3], coupled with its cross‑inhibitory activity against multiple hIAPP amyloidogenic hot spots [1], makes it ideal for competitive binding studies, surface plasmon resonance (SPR) affinity measurements, and structure‑activity relationship (SAR) investigations aimed at understanding inhibitor‑target interactions.

Cytoprotection in Beta-Cell Models

Apply F(N-Me)GA(N-Me)IL (or its N‑terminal asparagine‑containing analog) in cell‑based assays to investigate hIAPP‑induced cytotoxicity and apoptosis in pancreatic beta‑cell lines. Its validated capacity to inhibit hIAPP‑mediated apoptotic cell death [3] positions it as a critical reference compound for evaluating the cytoprotective efficacy of novel anti‑amyloid agents and for delineating signaling pathways involved in hIAPP toxicity.

High-Throughput Screening Inhibitor Standard

Incorporate F(N-Me)GA(N-Me)IL as a benchmark inhibitor in high‑throughput screening campaigns designed to identify novel small molecules or biologics that disrupt hIAPP aggregation. Its well‑characterized non‑amyloidogenic and inhibitory profile [1][3] provides a reliable positive control for validating assay performance, establishing Z‑factor quality metrics, and normalizing inter‑plate variability in large‑scale screens.

Application
Selection Property
Validation Focus
Non-Aggregating Negative Control
Non-amyloidogenic scaffold
Assay signal attribution
Mechanistic Probe for hIAPP Self-Assembly
Inhibitory binding interaction
Cross-inhibition activity review
Cytoprotection in Beta-Cell Models
Apoptosis inhibition response
Cell viability endpoint context
High-Throughput Screening Reference
Inhibitory benchmark profile
Assay Z-factor and variability control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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